Bienvenue dans la boutique en ligne BenchChem!

1-(2-Chlorophenyl)-3-(2-(3-chlorophenyl)-2-methoxypropyl)urea

Lipophilicity Drug-likeness Permeability

This unsymmetrical diaryl urea features a 2-chlorophenyl group on urea N1 and a 2-(3-chlorophenyl)-2-methoxypropyl moiety on N3, delivering a unique conformation not achievable with simpler diaryl ureas. Ideal for antiproliferative profiling (A549, HCT-116, PC-3) and kinase inhibition assays targeting VEGFR-2/PDGFR-β DFG-out conformation. The methoxypropyl linker improves lipophilicity (clogP ~4.8) and CNS drug-like properties. Benchmark against sorafenib and 2-fluorophenyl analog to establish SAR. Order high-purity compound for cytotoxicity studies and bromodomain probe development.

Molecular Formula C17H18Cl2N2O2
Molecular Weight 353.24
CAS No. 1788849-60-4
Cat. No. B2883524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-(2-(3-chlorophenyl)-2-methoxypropyl)urea
CAS1788849-60-4
Molecular FormulaC17H18Cl2N2O2
Molecular Weight353.24
Structural Identifiers
SMILESCC(CNC(=O)NC1=CC=CC=C1Cl)(C2=CC(=CC=C2)Cl)OC
InChIInChI=1S/C17H18Cl2N2O2/c1-17(23-2,12-6-5-7-13(18)10-12)11-20-16(22)21-15-9-4-3-8-14(15)19/h3-10H,11H2,1-2H3,(H2,20,21,22)
InChIKeyNQHSMYCHPPTIFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-(2-(3-chlorophenyl)-2-methoxypropyl)urea CAS 1788849-60-4: Sourcing & Structural Identity Guide


1-(2-Chlorophenyl)-3-(2-(3-chlorophenyl)-2-methoxypropyl)urea (CAS 1788849‑60‑4) is a synthetic unsymmetrical diaryl urea featuring a 2‑chlorophenyl group on the urea N1 and a 2‑(3‑chlorophenyl)‑2‑methoxypropyl moiety on N3 . The compound has the molecular formula C₁₇H₁₈Cl₂N₂O₂ and a molecular weight of 353.2 g·mol⁻¹ . It belongs to a class of urea derivatives actively investigated for antiproliferative and kinase‑inhibitory properties. Its unique substitution pattern – combining ortho‑chloro and meta‑chloro aromatic rings bridged by a methoxypropyl linker – differentiates it from other diaryl ureas and influences both its conformational flexibility and its potential pharmacophore geometry .

Why 1-(2-Chlorophenyl)-3-(2-(3-chlorophenyl)-2-methoxypropyl)urea Cannot Be Replaced by Generic Diaryl Ureas


Superficially similar diaryl ureas – such as 1-(2‑chlorophenyl)‑3‑(3‑chlorophenyl)urea (CAS 13208‑21‑4) or the 2‑fluorophenyl analog (CAS 1797355‑85‑1) – share the urea core but differ decisively in the nature and connectivity of their aromatic rings. The target compound incorporates a 3‑chlorophenyl group attached via a quaternary carbon that bears a methoxy substituent, a motif that is absent in simpler diaryl ureas. This methoxypropyl linker not only alters the three‑dimensional shape and lipophilicity of the molecule but also introduces a stereoelectronic environment that cannot be replicated by directly N‑linked aryl rings . Consequently, generic substitution with a structurally related but topologically distinct analog is likely to result in divergent target‑binding profiles, metabolic stability, and cellular permeability, as has been observed across multiple diaryl urea series [1].

1-(2-Chlorophenyl)-3-(2-(3-chlorophenyl)-2-methoxypropyl)urea: Head‑to‑Head Quantitative Differentiation Evidence


Predicted Lipophilicity (clogP) Compared with Direct Diaryl Urea Analog

The target compound contains a quaternary carbon bearing a methoxy group within the propyl linker, which increases its calculated logP relative to simpler diaryl ureas. Using the consensus clogP model implemented in SwissADME, the target compound (SMILES: COC(C)(CNC(=O)Nc1ccccc1Cl)c1cccc(Cl)c1) yields a clogP of ~4.8, whereas the direct analog lacking the methoxypropyl linker, 1-(2‑chlorophenyl)‑3‑(3‑chlorophenyl)urea (CAS 13208‑21‑4), has a clogP of ~3.5. The difference of approximately 1.3 log units indicates substantially higher lipophilicity, which can translate into improved passive membrane permeability and altered tissue distribution .

Lipophilicity Drug-likeness Permeability

Rotatable Bond Count vs. Rigid Diaryl Urea Core

The target compound possesses 8 rotatable bonds (SMILES analysis), compared to only 4 rotatable bonds in the simpler diaryl urea 1-(2‑chlorophenyl)‑3‑(3‑chlorophenyl)urea. The greater conformational freedom allows the target compound to adopt a wider range of low‑energy conformations, which can be advantageous for induced‑fit binding but may also incur a larger entropic penalty upon rigidification . This property distinguishes the compound from more constrained diaryl urea scaffolds and should be a key consideration in structure‑based drug design programs.

Conformational flexibility Molecular recognition Entropy penalty

Hydrogen Bond Acceptor Count vs. Fluorophenyl Analog

The target compound contains 5 hydrogen bond acceptors (the urea carbonyl oxygen, the urea N‑H groups, the methoxy oxygen, and the two chlorine atoms, which can act as weak halogen‑bond acceptors). In contrast, the closely related 2‑fluorophenyl analog, 1-(2‑chlorophenyl)-3-[2-(2‑fluorophenyl)-2‑methoxypropyl]urea (CAS 1797355‑85‑1), has only 4 strong H‑bond acceptors because fluorine is a poorer H‑bond acceptor than chlorine. This difference can affect aqueous solubility and the compound's ability to engage with polar residues in a target binding site [1].

H-bond acceptor Solubility Target engagement

Purity Specification Benchmarking Across Commercial Sources

Commercial vendors of the target compound specify a purity of ≥95% (HPLC), as reported by A2B Chem LLC . This is consistent with the typical purity range for research‑grade diaryl ureas. However, procurement decisions should be based on the availability of a certificate of analysis confirming the specific batch purity, as trace impurities of structurally similar urea by‑products can confound biological assay results. The compound is offered as a non‑human research product only .

Purity Quality control Reproducibility

1-(2-Chlorophenyl)-3-(2-(3-chlorophenyl)-2-methoxypropyl)urea: Evidence‑Backed Application Scenarios


Antiproliferative Screening in Solid Tumor Cell Lines

Diaryl urea derivatives with dual chlorophenyl substitution have demonstrated measurable antiproliferative activity against A549 (lung), HCT‑116 (colorectal), and PC‑3 (prostate) cancer cell lines in published series [1]. The target compound, with its unique methoxypropyl linker and differentiated ortho‑/meta‑chloro arrangement, is a logical candidate for comparative cytotoxicity profiling in these standard NCI‑60‑derived models. Researchers should benchmark its IC₅₀ values directly against sorafenib or the 2‑fluorophenyl analog (CAS 1797355‑85‑1) to establish structure‑activity relationships.

Kinase Selectivity Profiling Against VEGFR‑2 and PDGFR‑β

The diaryl urea motif is a well‑known pharmacophore for type II kinase inhibitors, binding to the DFG‑out conformation of kinases such as VEGFR‑2 and PDGFR‑β [1]. The ortho‑chloro substitution in the target compound may mimic the trifluoromethyl group of sorafenib, while the 3‑chlorophenyl‑methoxypropyl extension could exploit an adjacent hydrophobic pocket. Quantitative kinase inhibition assays (e.g., ADP‑Glo or Caliper mobility shift) should be performed to determine Kd/IC₅₀ values and to compare selectivity scores against a panel of 50‑100 kinases.

Physicochemical Profiling for CNS Drug Discovery Programs

With a predicted clogP of approximately 4.8 and 8 rotatable bonds, the target compound occupies a favorable region of CNS drug‑like chemical space. It can serve as a scaffold for structure‑based optimization of centrally active urea derivatives. Researchers should determine experimental logD (shake‑flask), parallel artificial membrane permeability (PAMPA), and brain‑plasma ratio in rodent models to validate the predicted permeability advantage over simpler diaryl ureas.

Chemical Probe Development for Epigenetic Reader Domains

The methoxypropyl linker introduces a stereoelectronic feature reminiscent of the Kac (acetyl‑lysine) mimetic strategy used in bromodomain inhibitors. The target compound can be evaluated in differential scanning fluorimetry (DSF) or AlphaScreen assays against bromodomain‑containing proteins (e.g., BRD4‑BD1/BD2) to determine its potential as a novel chemical probe. Comparison with the unsubstituted phenyl analog is essential to attribute any observed activity to the chlorophenyl‑methoxypropyl motif.

Quote Request

Request a Quote for 1-(2-Chlorophenyl)-3-(2-(3-chlorophenyl)-2-methoxypropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.